molecular formula C9H9N3 B1592693 Quinoline-2,6-diamine CAS No. 855837-85-3

Quinoline-2,6-diamine

Cat. No. B1592693
M. Wt: 159.19 g/mol
InChI Key: WECFWBJFIOOXPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of Quinoline-2,6-diamine is represented by the InChI code 1S/C9H9N3/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h1-5H,10H2, (H2,11,12) . This indicates that it has a molecular weight of 159.19 .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

Quinoline-2,6-diamine is a powder at room temperature . It has a melting point of 218-219 degrees Celsius .

Scientific Research Applications

Anticancer Activities

Quinoline compounds, including quinoline-2,6-diamine derivatives, have shown significant promise in cancer drug discovery. Their structural diversity allows them to interact with various cancer drug targets, such as tyrosine kinases, proteasomes, and DNA repair mechanisms. This potential is enhanced by the synthetic versatility of quinoline, which permits the generation of numerous structurally diverse derivatives with selective and specific anticancer activities (Solomon & Lee, 2011).

Green Synthesis Approaches

In the pursuit of environmentally friendly chemical processes, quinoline-2,6-diamine and its derivatives have been synthesized using greener methods. For example, fruit juice has been utilized as a catalyst for the green synthesis of quinoxaline, demonstrating the feasibility of using natural, benign substances in chemical synthesis processes (Sheikh, Karimkha, & Kasim, 2020).

Synthesis Techniques

Advancements in the synthesis of benzimidazoles and quinoxalines from aromatic diamines have been reported. These processes often involve iridium-catalyzed reactions, highlighting the role of transition metals in facilitating the synthesis of quinoline derivatives (Hille, Irrgang, & Kempe, 2014).

Pharmaceutical Applications

Quinoline derivatives, including quinoline-2,6-diamine, are integral to pharmaceutical research. They have been explored for various therapeutic applications, such as in the development of antimicrobial, antimalarial, and anticancer drugs. The structural properties of these compounds make them suitable for a broad spectrum of pharmacological activities (Prajapati, Patel, Vekariya, Panchal, & Patel, 2014).

Sensor Development

Quinoline-based compounds have also been investigated for their potential in sensor technology. For instance, a quinoline-based compound has been developed for the selective sensing of explosive materials like 2,4,6-trinitrophenol, demonstrating the versatility of these compounds in analytical applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).

Catalysis and Chemical Reactions

Quinoline and its derivatives have been used as catalysts in various chemical reactions. For example, asymmetric hydrogenation of quinoline derivatives has been achieved using cationic transition metal complexes, showcasing the utility of these compounds in facilitating specific chemical transformations (Luo, He, & Fan, 2016).

Safety And Hazards

While specific safety data for Quinoline-2,6-diamine was not found, quinoline is classified as toxic if swallowed, harmful in contact with skin, and may cause cancer . It is also harmful to aquatic life .

Future Directions

Quinoline motifs have received considerable attention due to their broad spectrum of bioactivity, and there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECFWBJFIOOXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621578
Record name Quinoline-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-2,6-diamine

CAS RN

855837-85-3
Record name Quinoline-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Glatthar, A Stojanovic, T Troxler… - Journal of Medicinal …, 2016 - ACS Publications
Cancer Osaka thyroid (COT) kinase is an important regulator of pro-inflammatory cytokines in macrophages. Thus, pharmacologic inhibition of COT should be a valid approach to …
Number of citations: 22 pubs.acs.org

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